molecular formula C8H12N2O3S B1276219 4-amino-N-methoxy-N-methylbenzenesulfonamide CAS No. 33529-48-5

4-amino-N-methoxy-N-methylbenzenesulfonamide

Cat. No. B1276219
CAS RN: 33529-48-5
M. Wt: 216.26 g/mol
InChI Key: DOUAEAXZVWSUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-N-methoxy-N-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry and as intermediates in chemical synthesis. The presence of amino, methoxy, and methyl groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to 4-amino-N-methoxy-N-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed reactions, which allow for the efficient recognition of different types of amino groups in complex molecules .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques. For instance, the structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was determined, revealing a V-shaped conformation with the benzene rings at a dihedral angle of 86.56°. The methoxy and acetyl groups were found to be coplanar with their respective benzene rings, and intramolecular hydrogen bonding contributes to the stability of the molecule .

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions. For example, 4-Cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, making them useful as amine protecting/activating groups. These sulfonamides can also be further elaborated by alkylation and arylation, and they can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the crystalline nature of some sulfonamides allows for the growth of high-quality single crystals, which can be characterized by X-ray crystallography. Theoretical and experimental investigations, including density functional theory (DFT) calculations, can provide insights into vibrational frequencies, NMR chemical shifts, absorption wavelengths, and other properties such as molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy : A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a variant similar to 4-amino-N-methoxy-N-methylbenzenesulfonamide, shows potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence and Spectroscopy

  • Fluorophore Development : Analogues of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, a relative of 4-amino-N-methoxy-N-methylbenzenesulfonamide, are synthesized for their potential as specific fluorophores for Zn(II), showing significant fluorescence upon zinc interaction (Kimber et al., 2003).

Anti-inflammatory Applications

  • Anti-inflammatory Agents : Derivatives of 4-amino-N-methoxy-N-methylbenzenesulfonamide, when combined with mefenamic acid, demonstrate significant anti-inflammatory activity, indicating the compound's potential as a pharmacophore in NSAIDs (Mahdi, 2008; Mahdi, 2017).

Anticancer Properties

  • Anticancer Potential : Certain derivatives of 4-methylbenzenesulfonamide, a compound structurally similar to 4-amino-N-methoxy-N-methylbenzenesulfonamide, have been found to possess anticancer properties, suggesting the potential of related compounds in oncology research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Anti-HIV Activity

  • Potential Anti-HIV Agents : Some derivatives of benzenesulfonamide, closely related to 4-amino-N-methoxy-N-methylbenzenesulfonamide, have shown promise as potential anti-HIV agents in vitro, highlighting the versatility of these compounds in antiviral research (Brzozowski & Sa̧czewski, 2007).

Synthesis and Characterization

  • Synthetic Methods : Research into the synthesis and structural characterization of benzenesulfonamide derivatives, including those similar to 4-amino-N-methoxy-N-methylbenzenesulfonamide, is key for the development of various potential therapeutic agents, as evidenced by various studies (Stenfors & Ngassa, 2020); (Purandara, Foro, & Thimme Gowda, 2018).

properties

IUPAC Name

4-amino-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUAEAXZVWSUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407137
Record name 4-amino-N-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methoxy-N-methylbenzenesulfonamide

CAS RN

33529-48-5
Record name 4-amino-N-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.